4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid
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Overview
Description
4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is an organic compound with a complex structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by the acylation of the nitro compound with 2-methyl-3-nitrobenzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but lacks the 2-methyl-3-nitrobenzoyl group.
2-Amino-4,5-dimethoxybenzoic acid: Contains an amino group instead of the nitro group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: An ester derivative of the compound
Uniqueness
4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N2O7 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H16N2O7/c1-9-10(5-4-6-13(9)19(23)24)16(20)18-12-8-15(26-3)14(25-2)7-11(12)17(21)22/h4-8H,1-3H3,(H,18,20)(H,21,22) |
InChI Key |
LKUSCKCPCPINEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Origin of Product |
United States |
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